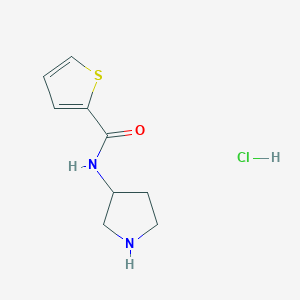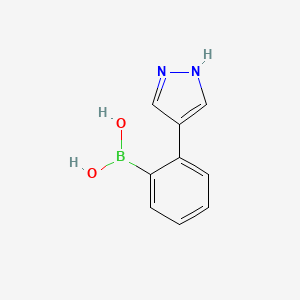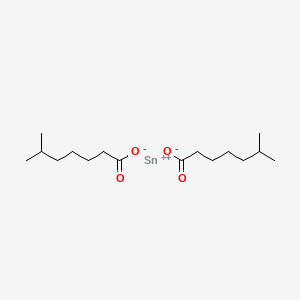
Tin(II) 6-methylheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(II) 6-methylheptanoate is an organotin compound that features a tin atom in the +2 oxidation state bonded to a 6-methylheptanoate ligand. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Tin(II) 6-methylheptanoate can be synthesized through the reaction of tin(II) chloride with 6-methylheptanoic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding 6-methylheptanoic acid. The mixture is stirred and heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
SnCl2+2C8H16O2→Sn(C8H15O2)2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Tin(II) 6-methylheptanoate can undergo various chemical reactions, including:
Oxidation: Tin(II) can be oxidized to tin(IV) under appropriate conditions.
Reduction: Tin(II) can act as a reducing agent in certain reactions.
Substitution: The carboxylate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using other carboxylic acids or alcohols.
Major Products Formed
Oxidation: Tin(IV) compounds, such as tin(IV) oxide.
Reduction: Tin(0) or other reduced tin species.
Substitution: New organotin compounds with different ligands.
科学研究应用
Tin(II) 6-methylheptanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, plastics, and other materials.
作用机制
The mechanism by which Tin(II) 6-methylheptanoate exerts its effects depends on the specific application. In catalysis, the tin center can coordinate with reactants, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, disrupting microbial cell walls or interfering with metabolic processes.
相似化合物的比较
Similar Compounds
- Tin(II) acetate
- Tin(II) chloride
- Tin(II) sulfate
- Tin(II) 2-ethylhexanoate
Comparison
Tin(II) 6-methylheptanoate is unique due to its specific ligand, which imparts distinct solubility and reactivity properties compared to other tin(II) compounds. For example, Tin(II) 2-ethylhexanoate is commonly used in similar applications but may differ in terms of its catalytic efficiency and stability.
Conclusion
This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various scientific and industrial processes.
属性
分子式 |
C16H30O4Sn |
|---|---|
分子量 |
405.1 g/mol |
IUPAC 名称 |
6-methylheptanoate;tin(2+) |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
DEYASSJANAZZBX-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Oxo-4-[2-(4-sulfonaphthalen-1-yl)hydrazin-1-ylidene]naphthalene-2,7-disulfonic acid trisodium](/img/structure/B12505188.png)
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)

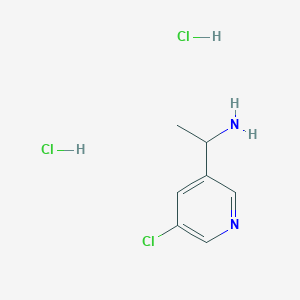

![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)
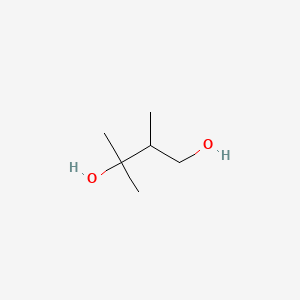
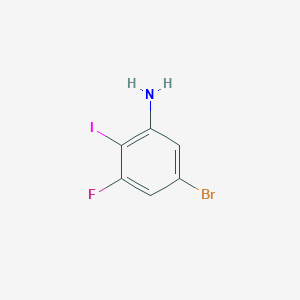
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
